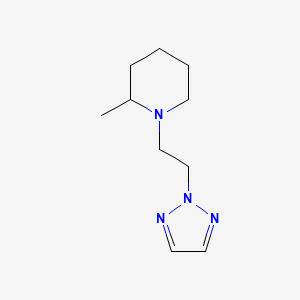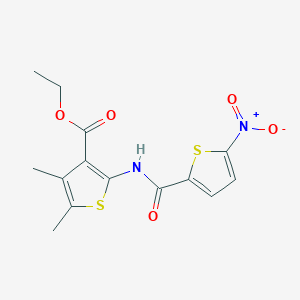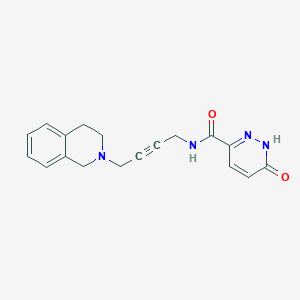![molecular formula C12H9Cl3N2OS B2708398 4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine CAS No. 339275-84-2](/img/structure/B2708398.png)
4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine is a chemical compound with the molecular formula C12H9Cl3N2OS It is characterized by the presence of a pyrimidine ring substituted with chloro, methoxy, and sulfanyl groups, as well as a dichlorobenzyl moiety
作用机制
Target of action
The 2,4-dichlorobenzyl component is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of action
Without specific studies on “4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine”, it’s difficult to determine its exact mode of action. The 2,4-dichlorobenzyl component is known to have antiseptic properties, suggesting that it may interact with microbial cells to inhibit their growth or kill them .
Biochemical pathways
The 2,4-dichlorobenzyl component may affect pathways related to microbial growth and survival .
Result of action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “this compound”. The 2,4-dichlorobenzyl component is known to have antiseptic effects, suggesting that it may lead to the death of microbial cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride and 5-methoxy-2-mercaptopyrimidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2,4-dichlorobenzyl chloride is reacted with 5-methoxy-2-mercaptopyrimidine in the presence of a base to form the desired product. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate as a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidines.
科学研究应用
4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with antimicrobial properties, commonly used in throat lozenges.
5-Methoxy-2-mercaptopyrimidine: A precursor in the synthesis of 4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2OS/c1-18-10-5-16-12(17-11(10)15)19-6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJHZHHIFKJCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2708315.png)
![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2708317.png)
![N-[(4-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2708318.png)

![Propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2708320.png)
![2-ethoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2708322.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2708326.png)
![1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one](/img/structure/B2708328.png)
![8'-chloro-N-(2-ethoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2708329.png)



![N-[[4-(4-Propan-2-yloxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2708335.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2708338.png)
